- Industrial production process of O-desmethylvenlafaxine from venlafaxine hydrochloride, China, , ,
Cas no 93413-62-8 (D,L-O-Desmethyl Venlafaxine)
D,L-O-Desmethyl Venlafaxine structure
Product Name:D,L-O-Desmethyl Venlafaxine
CAS No:93413-62-8
MF:C16H25NO2
MW:263.375204801559
MDL:MFCD00871934
CID:61627
PubChem ID:329770282
Update Time:2023-11-22
D,L-O-Desmethyl Venlafaxine Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol
- 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
- O-Desmethylvenlafaxine
- 4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)-ethyl)phenol
- D,L-O-Desmethyl Venlafaxine
- O-DesMethyl Venlafaxine Hydrochloride
- O-Desmethylvenlafaxine solution
- Desvenlafaxine
- DVS 233
- Pristiq
- O-desmethyl venlafaxine
- Desvenlafaxine [INN:BAN]
- O-Desvenlafaxine
- d,l-O-Desmethylvenlafaxine
- KYYIDSXMWOZKMP-UHFFFAOYSA-N
- Desvenlafaxine, 97%
- 1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexanol
- Phenol, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-
- Phenol, 4-(2-(dimethylamino)-1-(1-hydro
- O-DESMETHYL VENLAFAXINE-D10
- DL-O-Desmethylvenlafaxin
- Desvenlafaxine(O-Desnethylvenfaxine)
- 1-[1-(4-Hydroxyphenyl)-2-dimethylaminoethyl]cyclohexanol
- 4-[1-(1-Hydroxycyclohexyl)-2-(dimethylamino)ethyl]phenol
- Desmethylvenlafaxine
- 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol (ACI)
- D-VENIZ
- Khedezla
- MDD-XR
- NEWVEN
-
- MDL: MFCD00871934
- Inchi: 1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3
- InChI Key: KYYIDSXMWOZKMP-UHFFFAOYSA-N
- SMILES: OC1C=CC(C(C2(CCCCC2)O)CN(C)C)=CC=1
Computed Properties
- Exact Mass: 263.189
- Monoisotopic Mass: 263.189
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.7
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.115
- Melting Point: 220.0 to 224.0 deg-C
- Boiling Point: 403.8°C at 760 mmHg
- Flash Point: Degrees Fahrenheit:48.2°F
Degrees Celsius:9°C - Refractive Index: 1.573
- PSA: 43.70000
- LogP: 2.73260
- Color/Form: 1.0 mg/mL in methanol
D,L-O-Desmethyl Venlafaxine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:UN1230 - class 3 - PG 2 - Methanol, solution
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: 26
- RTECS:GV8872620
-
Hazardous Material Identification:
- Storage Condition:−20°C
D,L-O-Desmethyl Venlafaxine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM117133-10g |
4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol |
93413-62-8 | 98% | 10g |
$122 | 2021-06-15 | |
| Chemenu | CM117133-25g |
4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol |
93413-62-8 | 98% | 25g |
$213 | 2021-06-15 | |
| Fluorochem | 079439-1g |
4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol |
93413-62-8 | 95% | 1g |
£40.00 | 2022-03-01 | |
| Fluorochem | 079439-5g |
4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol |
93413-62-8 | 95% | 5g |
£108.00 | 2022-03-01 | |
| Fluorochem | 079439-10g |
4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol |
93413-62-8 | 95% | 10g |
£98.00 | 2021-06-30 | |
| Fluorochem | 079439-25g |
4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol |
93413-62-8 | 95% | 25g |
£365.00 | 2022-03-01 | |
| S e l l e c k ZHONG GUO | S4113-5mg |
Desvenlafaxine |
93413-62-8 | 99.72% | 5mg |
¥647.01 | 2023-09-15 | |
| TRC | D296500-2.5mg |
D,L-O-Desmethyl Venlafaxine |
93413-62-8 | 2.5mg |
$ 75.00 | 2023-04-17 | ||
| TRC | D296500-5mg |
D,L-O-Desmethyl Venlafaxine |
93413-62-8 | 5mg |
$ 108.00 | 2023-09-08 | ||
| TRC | D296500-10mg |
D,L-O-Desmethyl Venlafaxine |
93413-62-8 | 10mg |
$ 164.00 | 2023-09-08 |
D,L-O-Desmethyl Venlafaxine Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Ethanethiol , Sodium hydride Solvents: Dimethylformamide ; 2 h, rt
1.2 Solvents: Dimethylformamide ; rt → 40 °C; 20 min, 120 °C; 120 °C → 150 °C; 2 h, 150 °C; 20 min, 150 °C → 5 °C
1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 35 °C; pH 3, rt
1.4 Solvents: Toluene ; 30 min, rt; 30 min, rt
1.2 Solvents: Dimethylformamide ; rt → 40 °C; 20 min, 120 °C; 120 °C → 150 °C; 2 h, 150 °C; 20 min, 150 °C → 5 °C
1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 35 °C; pH 3, rt
1.4 Solvents: Toluene ; 30 min, rt; 30 min, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Polyethylene glycol monomethyl ether ; 30 min, rt
1.2 Reagents: 2-Methyl-5-tert-butylthiophenol ; 1 h, rt → 175 °C; 24 h, 175 °C; 1 h, 175 °C → 80 °C
1.3 Reagents: Water ; 30 min, 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.5 Reagents: Ammonia ; pH 9.5; 1 h, rt
1.2 Reagents: 2-Methyl-5-tert-butylthiophenol ; 1 h, rt → 175 °C; 24 h, 175 °C; 1 h, 175 °C → 80 °C
1.3 Reagents: Water ; 30 min, 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.5 Reagents: Ammonia ; pH 9.5; 1 h, rt
Reference
- Process for preparation of 4-[2-(N-substituted-amino)-1-(1-hydroxycyclohexyl-1-yl)ethyl]phenols, World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; rt → 50 °C; 2 h, 50 psi, 50 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 9.5
1.2 Reagents: Ammonia Solvents: Water ; pH 9.5
Reference
- Process for preparing desvenlafaxine, 4-(2-dimethylamino)-1-(1-hydroxycyclohexyl)phenol and salts thereof for treatment of depressive and vasomotor menopause disorders, Czech Republic, , ,
Production Method 4
Reaction Conditions
1.1 Solvents: Isopropanol , Water ; 20 °C; 2 h, 20 °C
1.2 Reagents: Formic acid Solvents: Water ; 103 °C
1.2 Reagents: Formic acid Solvents: Water ; 103 °C
Reference
- Advances in research at synthesis process optimization and quality standard improvement of O-desmethylvenlafaxine succinate, Frontiers in Chemistry (Lausanne, 2022, 10,
Production Method 5
Reaction Conditions
1.1 Solvents: Polyethylene glycol ; 25 - 39 °C
1.2 Reagents: 1,2-Ethanedithiol ; 25 - 30 °C
1.3 Reagents: Potassium hydroxide ; 30 min, 25 - 30 °C; 30 °C → 190 °C; 24 h, 140 - 190 °C; 140 °C → 25 °C
1.4 Solvents: Water ; 25 - 30 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; 25 - 30 °C
1.6 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, pH 9 - 9.5, 25 - 30 °C
1.2 Reagents: 1,2-Ethanedithiol ; 25 - 30 °C
1.3 Reagents: Potassium hydroxide ; 30 min, 25 - 30 °C; 30 °C → 190 °C; 24 h, 140 - 190 °C; 140 °C → 25 °C
1.4 Solvents: Water ; 25 - 30 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; 25 - 30 °C
1.6 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, pH 9 - 9.5, 25 - 30 °C
Reference
- An improved process for o-demethylation of venlafaxine, India, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane , Disodium sulfide ; 30 min, rt
1.2 7 h, 160 - 170 °C; 65 - 70 °C
1.2 7 h, 160 - 170 °C; 65 - 70 °C
Reference
- Preparation of O-desmethylvenlafaxine by demethylation of venlafaxine, World Intellectual Property Organization, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethylene glycol ; 3 - 4 h, rt → 200 °C; 24 h, 195 - 200 °C
Reference
- Process for preparation of 1-[2-(dimethylamino)-1-(4-hydroxyphenyl) ethyl]-cyclohexanol and salts thereof, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Ethanethiol ; 0.5 h, rt
1.2 Reagents: Phosphoric acid Solvents: Water ; pH 3.5
1.3 Reagents: Ammonia Solvents: Water ; pH 9.5 - 10
1.2 Reagents: Phosphoric acid Solvents: Water ; pH 3.5
1.3 Reagents: Ammonia Solvents: Water ; pH 9.5 - 10
Reference
- Preparation method of desvenlafaxine succinate, China, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ; 2 h, 60 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 9.5, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 9.5, rt
Reference
- Novel oxalate salts of desvenlafaxine possessing improved aqueous solubility and bioavailability as agents for treatment of menopause-related depression and vasomotor disorders, Czech Republic, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ; 2 h, 60 °C
Reference
- Process for preparing desvenlafaxine and salts thereof, Czech Republic, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 5 h, 1 MPa, rt
Reference
- Process for synthesis of Desvenlafaxine succinate, China, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: 1,2-Dimethoxyethane ; 24 h, 93 - 94 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5, 10 - 15 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9.6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5, 10 - 15 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9.6
Reference
- Novel succinate salt of O-desmethylvenlafaxine, World Intellectual Property Organization, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: Triisobutylaluminum Solvents: Toluene ; 20 - 30 °C; 20 h, reflux; reflux → rt
1.2 Reagents: Water ; < 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5
1.2 Reagents: Water ; < 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Reference
- Process for the preparation of desvenlafaxine by demethylation of venlafaxine using trialkylaluminum or dialkylaluminum hydride compounds, World Intellectual Property Organization, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: Formic acid Solvents: Acetic acid , Water ; 15 h, 110 - 115 °C
Reference
- Preparation method of O-desmethylvenlafaxine, China, , ,
Production Method 15
Reaction Conditions
1.1 Reagents: Sodium triacetoxyborohydride Solvents: Methanol ; 4.66 h, rt
Reference
- Improved process for synthesizing desvenlafaxine free base and salts or solvates thereof for dosage forms, World Intellectual Property Organization, , ,
Production Method 16
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 6 h, 30 °C
Reference
- Synthesis of desmethylvenlafaxine, Zhongguo Xiandai Yingyong Yaoxue, 2014, 31(2), 151-154
Production Method 17
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 25 °C
Reference
- Process for the preparation of O-desmethyl venlafaxine (ODV) from phenylacetic acid derivatives, dimethylamine, and cyclohexanone, World Intellectual Property Organization, , ,
Production Method 18
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 12 h, 1.5 MPa, rt
Reference
- Synthesis of O-desmethylvenlafaxine succinate, Zhongnan Yaoxue, 2012, 10(3), 175-177
Production Method 19
Reaction Conditions
1.1 Solvents: Isopropanol ; 2 h, 20 °C
1.2 Reagents: Formic acid Solvents: Water ; 48 h, 103 °C
1.2 Reagents: Formic acid Solvents: Water ; 48 h, 103 °C
Reference
- Environmentally-friendly synthesis method of desvenlafaxine and its succinic acid salt using 4-benzyloxyphenylacetonitrile, China, , ,
D,L-O-Desmethyl Venlafaxine Raw materials
- D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine
- D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride
- 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol
- Venlafaxine hydrochloride
- Cyclohexanol, 1-[2-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]ethyl]-, hydrochloride (1:1)
- D,L-Venlafaxine
D,L-O-Desmethyl Venlafaxine Preparation Products
D,L-O-Desmethyl Venlafaxine Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:93413-62-8)O-Desmethylvenlafaxine
Order Number:LE11716
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:05
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
(CAS:93413-62-8)D,L-O-Desmethyl Venlafaxine
Order Number:A959543
Stock Status:in Stock
Quantity:5g/1g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:10
Price ($):629.0/182.0/1007.0
Email:sales@amadischem.com
D,L-O-Desmethyl Venlafaxine Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93413-62-8)O-Desmethylvenlafaxine
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:93413-62-8)D,L-O-Desmethyl Venlafaxine
Purity:99%/99%/99%
Quantity:5g/1g/25g
Price ($):629.0/182.0/1007.0